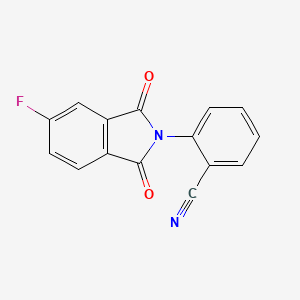![molecular formula C17H22N6 B12463715 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a pyrazolopyrimidine core with a dimethylaminoethyl side chain and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the pyrazolopyrimidine core with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and photoinitiators.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: This compound shares the dimethylaminoethyl side chain but has a different core structure.
N,N’-DIMETHYLETHYLENEDIAMINE: This compound has a similar side chain but lacks the pyrazolopyrimidine core.
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its combination of a pyrazolopyrimidine core with a dimethylaminoethyl side chain and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C17H22N6 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N6/c1-12-5-6-14(9-13(12)2)23-17-15(10-21-23)16(19-11-20-17)18-7-8-22(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,18,19,20) |
Clé InChI |
PASQBTMFLYBSCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B12463639.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12463662.png)

![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)

![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)


![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
